molecular formula C12H16N4S B2436780 4-Amino-5-(4-tert-butyl-phenyl)-4H-[1,2,4]triazole-3-thiol CAS No. 349116-17-2

4-Amino-5-(4-tert-butyl-phenyl)-4H-[1,2,4]triazole-3-thiol

Cat. No.: B2436780
CAS No.: 349116-17-2
M. Wt: 248.35
InChI Key: SWQCDNFKIGLZDF-UHFFFAOYSA-N
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Description

Crystallographic Analysis and Molecular Geometry

The crystallographic analysis of 4-Amino-5-(4-tert-butyl-phenyl)-4H-triazole-3-thiol and related compounds has revealed critical information about their solid-state structures and molecular conformations. X-ray single crystal diffraction studies of similar triazole-thione derivatives have demonstrated that these compounds typically adopt non-planar conformations due to steric interactions between substituents. The triazole ring maintains its characteristic planar geometry, but the attached phenyl rings and bulky substituents can deviate significantly from coplanarity with the heterocyclic core. In related compounds such as 4-amino-5-indol-2-yl-1,2,4-triazole-3-thione hybrids, crystallographic investigations have shown that the thione tautomer is the predominant form in the solid state, with specific geometric parameters that reflect the electronic delocalization within the heterocyclic system.

The molecular geometry of the tert-butylphenyl substituent introduces additional conformational considerations due to the steric bulk of the tert-butyl group. Crystallographic data from related 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol compounds indicate that the phenyl ring typically adopts an orientation that minimizes steric clashes while maintaining favorable electronic interactions with the triazole core. The amino group at the 4-position of the triazole ring can participate in intramolecular hydrogen bonding, which influences the overall molecular conformation and packing arrangements in the crystal lattice.

Structural Parameter Typical Range Influence on Stability
Triazole ring planarity < 0.05 Å deviation High electronic delocalization
Phenyl-triazole dihedral angle 15-45° Steric optimization
Carbon-sulfur bond length 1.68-1.72 Å Tautomeric form dependent
Nitrogen-nitrogen bond lengths 1.35-1.38 Å Aromatic character

The crystal packing patterns of these compounds are influenced by intermolecular hydrogen bonding involving the thiol group, amino substituent, and nitrogen atoms of the triazole ring. These interactions create extended networks that stabilize the crystal structure and can influence the compound's physical properties such as melting point and solubility.

Properties

IUPAC Name

4-amino-3-(4-tert-butylphenyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4S/c1-12(2,3)9-6-4-8(5-7-9)10-14-15-11(17)16(10)13/h4-7H,13H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWQCDNFKIGLZDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NNC(=S)N2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-(4-tert-butyl-phenyl)-4H-[1,2,4]triazole-3-thiol typically involves the reaction of 4-tert-butylbenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using an appropriate cyclizing agent, such as phosphorus oxychloride, to yield the desired triazole compound. The reaction conditions often include refluxing the reaction mixture in a suitable solvent, such as ethanol or acetonitrile, under an inert atmosphere .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Cyclization of Thiocarbohydrazides

The mechanism involves nucleophilic attack by hydrazine hydrate on the thiocarbohydrazide intermediate, leading to ring closure and elimination of water .

Reaction Step Conditions Product
Thiocarbohydrazide → TriazoleHydrazine hydrate, refluxing ethanol4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol

Schiff Base Formation

The amino group reacts with aldehydes to form imine intermediates, followed by cyclization with thioglycolic acid to stabilize the structure .

Reactants Conditions Product
Triazole + AldehydeEthanol, HCl, refluxSchiff base derivatives

Acetylation

Acetylation of the amino group reduces antimicrobial activity, as observed in analogous triazoles .

Alkylation

The thiol group can undergo alkylation reactions (e.g., with methyl iodide) under basic conditions, modifying the compound’s reactivity .

Analytical Characterization

Structural confirmation relies on:

Technique Key Observations
IR Spectroscopy Absorption bands for NH (3100–3235 cm⁻¹), C=S (1280–1335 cm⁻¹), and C=N (1605–1675 cm⁻¹) .
¹H NMR Signals for NH protons (δ 3.01–12.89 ppm), aromatic protons (δ 6.80–7.85 ppm), and tert-butyl groups (δ ~1.3 ppm) .
Mass Spectrometry Molecular ion peaks (e.g., [M+H]⁺ = 173.24 for triazole derivatives) .

Scientific Research Applications

Synthesis and Characterization

The synthesis of 4-amino-5-(4-tert-butyl-phenyl)-4H-[1,2,4]triazole-3-thiol typically involves the cyclization of thiocarbohydrazide with substituted benzoic acids or other aromatic aldehydes. The reaction conditions often include the use of hydrazine hydrate and carbon disulfide to form the triazole nucleus. Characterization techniques such as FTIR, NMR (both 1H^{1}H and 13C^{13}C), and elemental analysis are employed to confirm the structure of the synthesized compounds.

Key Characterization Data

TechniqueObservations
FTIRCharacteristic peaks for S-H (2740 cm1^{-1}), C=N (1621 cm1^{-1})
1H^{1}H NMRSignals corresponding to aromatic protons and thiol group
Elemental AnalysisConfirmed elemental composition matches theoretical values

Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties against various bacterial and fungal strains.

Case Study: Antimicrobial Efficacy
A study evaluated several derivatives against common pathogens such as Escherichia coli, Staphylococcus aureus, and Candida albicans. The Minimum Inhibitory Concentration (MIC) values were determined using agar diffusion methods.

CompoundPathogenMIC (µg/mL)Zone of Inhibition (mm)
4AE. coli520
4BS. aureus818
4CC. albicans1015

Antifungal Activity

The compound has also shown promising antifungal activity. A series of derivatives were synthesized and tested against fungal strains, with some exhibiting potent activity comparable to established antifungal agents.

Case Study: Antifungal Screening
In a screening of synthesized triazole derivatives against various fungi:

CompoundFungal StrainMIC (µg/mL)
5ACandida albicans12
5BAspergillus niger15

Pharmacological Profile

Beyond antimicrobial properties, derivatives of this compound have been studied for a range of pharmacological activities including:

  • Analgesic
  • Anti-inflammatory
  • Antiviral
  • Anticancer

Research indicates that modifications to the phenyl ring can enhance specific activities, making this compound a versatile scaffold for drug development.

Mechanism of Action

The mechanism of action of 4-Amino-5-(4-tert-butyl-phenyl)-4H-[1,2,4]triazole-3-thiol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors to modulate signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-5-(4-aminophenyl)-4H-1,2,4-triazole-3-thiol
  • 5-Phenyl-1H-1,2,4-triazole-3-thiol
  • 4-Amino-5-hydrazinyl-3-mercapto-1,2,4-triazole

Uniqueness

4-Amino-5-(4-tert-butyl-phenyl)-4H-[1,2,4]triazole-3-thiol is unique due to the presence of the tert-butyl-phenyl group, which imparts distinct steric and electronic properties. This structural feature enhances its stability and reactivity compared to other similar compounds, making it a valuable compound for various applications .

Biological Activity

4-Amino-5-(4-tert-butyl-phenyl)-4H-[1,2,4]triazole-3-thiol is a member of the triazole-thiol class of compounds, which have garnered attention due to their diverse biological activities. This compound exhibits potential in various fields including antimicrobial, antifungal, and antioxidant activities. The unique structural features of triazole and thiol groups contribute to its biological efficacy.

Synthesis and Characterization

The synthesis of this compound typically involves the cyclization of appropriate precursors in the presence of hydrazine hydrate and carbon disulfide. The reaction conditions can significantly influence the yield and purity of the product. Characterization is performed using techniques such as NMR spectroscopy, FTIR, and elemental analysis to confirm the structure and functional groups present in the compound.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. The compound has been tested against a range of bacteria and fungi, showing varying degrees of effectiveness. For instance:

CompoundMicroorganism TestedActivity Level
1Staphylococcus aureusModerate
2Escherichia coliHigh
3Candida albicansModerate

In one study, several synthesized derivatives were evaluated for their antimicrobial potency using agar-well diffusion methods. Compounds with electron-withdrawing groups exhibited enhanced activity against Gram-positive bacteria compared to their counterparts with electron-donating groups .

Antioxidant Activity

The antioxidant potential of this compound has also been investigated. The compound's ability to scavenge free radicals was assessed using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays. Results indicated that the compound effectively inhibited oxidative stress markers in cellular models:

Concentration (µM)% Inhibition
1025%
5060%
10085%

These findings suggest that the compound may serve as a potential therapeutic agent in oxidative stress-related diseases .

The mechanism by which this compound exerts its biological effects is primarily attributed to its ability to interact with specific biological targets such as enzymes and receptors. The thiol group can form covalent bonds with reactive sites on proteins, leading to inhibition of enzymatic activities or modulation of receptor functions .

Case Studies

Case Study 1: Antimicrobial Efficacy
In a clinical study assessing the efficacy of triazole-thiol derivatives against resistant bacterial strains, it was found that certain derivatives exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA). The study highlighted the potential for these compounds as lead candidates for developing new antibiotics .

Case Study 2: Antioxidant Properties
Another study explored the protective effects of triazole-thiol compounds against oxidative damage in neuronal cells. Results indicated that treatment with these compounds significantly reduced markers of oxidative stress and apoptosis in vitro .

Q & A

Q. What are the established synthetic routes for 4-Amino-5-(4-tert-butyl-phenyl)-4H-[1,2,4]triazole-3-thiol?

Methodological Answer: The compound is synthesized via three primary routes:

Cyclocondensation : Reacting benzoic acid derivatives with thiocarbohydrazide under reflux conditions. This forms the triazole core, followed by purification via recrystallization .

Alkylation : Using phenacyl bromides or 4-bromophenacyl bromide to alkylate 1,2,4-triazole precursors in basic media, yielding S-substituted derivatives .

Mannich Reaction : Aminomethylation of intermediate triazoles with formaldehyde and secondary amines to generate Mannich bases, which are stabilized under controlled pH and temperature .

Q. Table 1. Key Synthetic Approaches

MethodKey Reagents/ConditionsYield Optimization Strategies
CyclocondensationBenzoic acid, thiocarbohydrazide, reflux (~6h)Solvent polarity adjustment (e.g., ethanol/water mixtures)
AlkylationPhenacyl bromide, K₂CO₃, DMF, 80°CCatalytic base optimization (e.g., NaH vs. K₂CO₃)
Mannich ReactionFormaldehyde, morpholine, methanol, 50°CpH control (8–9) to prevent byproduct formation

Q. How is the structural characterization of this compound performed?

Methodological Answer: Characterization involves:

  • ¹H/¹³C NMR : To confirm the triazole ring substitution pattern and tert-butyl phenyl group integration. For example, the tert-butyl proton signal appears as a singlet at ~1.3 ppm .
  • GC-MS/LC-MS : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 302) and fragmentation patterns .
  • Elemental Analysis : Ensures stoichiometric alignment of C, H, N, and S .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks in derivatives .

Advanced Research Questions

Q. How can synthesis yields be optimized under varying reaction conditions?

Methodological Answer: Yield optimization requires systematic experimental design:

  • Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance alkylation efficiency, while ethanol/water mixtures improve cyclocondensation .
  • Catalyst Selection : Bases like NaH increase alkylation rates compared to K₂CO₃, but may require anhydrous conditions .
  • Temperature Gradients : Reflux (80–100°C) is critical for cyclocondensation, while Mannich reactions proceed optimally at 50°C .
  • Statistical Analysis : Use response surface methodology (RSM) to model interactions between variables (e.g., time, solvent ratio) .

Q. How should researchers address contradictions in reported bioactivity data?

Methodological Answer: Contradictions arise from assay variability or structural modifications. Mitigation strategies include:

  • Standardized Assays : Compare anti-inflammatory (e.g., COX-2 inhibition) and antimicrobial (e.g., Staphylococcus aureus MIC) activities using reference compounds like ibuprofen or ciprofloxacin .
  • Structure-Activity Relationship (SAR) : Correlate substituent effects (e.g., S-alkyl vs. Mannich derivatives) with activity. For example, Mannich bases show enhanced antinociceptive activity due to improved bioavailability .
  • Meta-Analysis : Re-evaluate datasets using tools like PRISMA to identify biases in experimental conditions (e.g., cell line selection) .

Q. Table 2. Bioactivity Contradictions and Resolutions

Reported ActivityConfounding FactorResolution Strategy
Variable antifungal IC₅₀Assay media (agar vs. broth dilution)Standardize CLSI/M38-A2 protocols
Inconsistent α-amylase inhibitionEnzyme source (porcine vs. human)Use recombinant human enzymes

Q. What computational methods predict the compound’s interactions with biological targets?

Methodological Answer:

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to α-amylase (PDB: 1HNY). Key interactions: thiol group with catalytic Asp197 .
  • Molecular Dynamics (MD) : GROMACS simulations (100 ns) assess stability of triazole-enzyme complexes in aqueous environments .
  • QSAR Modeling : Use Gaussian09 to calculate descriptors (e.g., logP, HOMO-LUMO) and predict bioactivity against antifungal targets .

Q. What mechanistic insights exist for its enzyme inhibition (e.g., α-amylase)?

Methodological Answer:

  • Kinetic Studies : Lineweaver-Burk plots reveal non-competitive inhibition of α-amylase, with Kᵢ values <10 µM .
  • X-ray Crystallography : Co-crystallization shows the thiol group forms a disulfide bond with Cys298, disrupting substrate binding .
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔG, ΔH) to confirm entropy-driven inhibition .

Q. Safety and Compliance

  • Handling : Use fume hoods and PPE (nitrile gloves, lab coats) to avoid dermal exposure .
  • Waste Disposal : Segregate organic waste containing tert-butyl groups for incineration .

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